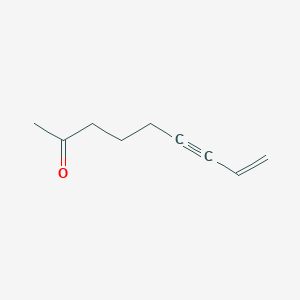
8-Nonen-6-YN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nonen-6-YN-2-one: is an organic compound with the molecular formula C9H12O . It is characterized by the presence of a carbon-carbon triple bond (alkyne) and a ketone functional group. This compound is part of the ynone family, which are α,β-unsaturated ketones where the carbonyl group is conjugated to a triple bond at the α,β position .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkyne Addition: One common method for synthesizing 8-Nonen-6-YN-2-one involves the addition of an alkyne to a carbonyl compound. This can be achieved through various catalytic processes, often using transition metal catalysts such as palladium or nickel.
Aldol Condensation: Another method involves aldol condensation followed by dehydration to introduce the triple bond. This typically requires basic conditions and a suitable aldehyde or ketone precursor.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The specific methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-Nonen-6-YN-2-one can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized products.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of alkanes or alcohols.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Substituted alkenes or alkynes.
Scientific Research Applications
Chemistry: 8-Nonen-6-YN-2-one is used as a building block in organic synthesis, particularly in the formation of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor in the synthesis of bioactive compounds.
Industry: This compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it valuable in the synthesis of various industrial products .
Mechanism of Action
The mechanism by which 8-Nonen-6-YN-2-one exerts its effects involves its ability to participate in various chemical reactions due to the presence of the alkyne and ketone functional groups. These groups can interact with molecular targets such as enzymes or receptors, leading to changes in biological activity. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems .
Comparison with Similar Compounds
- 4-Phenylbut-3-yn-2-one
- Capillin
- Dehydrolinalool
- Falcarinone
Comparison: 8-Nonen-6-YN-2-one is unique due to its specific structure, which combines an alkyne and a ketone in a non-conjugated system. This gives it distinct reactivity compared to other ynones, which may have different substitution patterns or conjugation. For example, 4-Phenylbut-3-yn-2-one has a phenyl group that influences its reactivity and applications .
Properties
CAS No. |
214552-84-8 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
non-8-en-6-yn-2-one |
InChI |
InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h3H,1,6-8H2,2H3 |
InChI Key |
BVOLSLQXGQYQCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC#CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14253074.png)

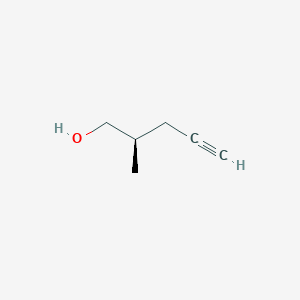
![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
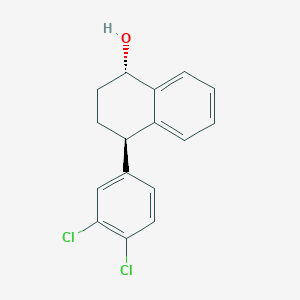
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
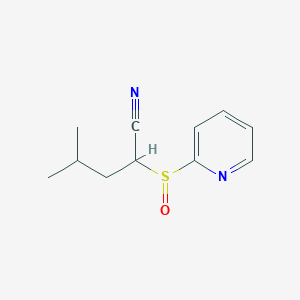


![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
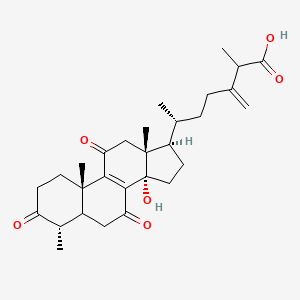
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)
